Cas no 521308-65-6 (8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro-)

8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro- structure
521308-65-6 structure
商品名:8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro-
CAS番号:521308-65-6
MF:C9H13N5S
メガワット:223.298
CID:4018463
PubChem ID:66557755

8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro- 化学的及び物理的性質

名前と識別子

    • 8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro-
    • 6-amino-9-butyl-9H-purine-8-thiol
    • VSPKVDZMMKGTFO-UHFFFAOYSA-N
    • AKOS016842245
    • 521308-65-6
    • AQ-086/43471330
    • 6-amino-9-butyl-7H-purine-8-thione
    • 6-amino-9-butyl-7,9-dihydro-purine-8-thione
    • SCHEMBL1965744
    • インチ: InChI=1S/C9H13N5S/c1-2-3-4-14-8-6(13-9(14)15)7(10)11-5-12-8/h5H,2-4H2,1H3,(H,13,15)(H2,10,11,12)
    • InChIKey: VSPKVDZMMKGTFO-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 223.08916661Da
  • どういたいしつりょう: 223.08916661Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD11111491-10g
6-Amino-9-butyl-9H-purine-8-thiol
521308-65-6 97%
10g
$495 2024-07-17
Enamine
EN300-9544704-1.0g
6-amino-9-butyl-9H-purine-8-thiol
521308-65-6 95%
1.0g
$0.0 2023-01-07

8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro- 関連文献

8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro-に関する追加情報

Introduction to 8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro (CAS No. 521308-65-6)

The compound 8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro (CAS No. 521308-65-6) represents a fascinating derivative of the purine scaffold, a heterocyclic structure that is central to numerous biological processes and pharmaceutical applications. This compound, characterized by its unique substitution pattern, has garnered attention in the field of medicinal chemistry due to its potential biological activity and structural versatility.

At the core of this molecule lies the purine ring system, which is a fundamental component of nucleic acids and various bioactive molecules. The introduction of a thione group at the 8-position and an amino group at the 6-position, along with a butyl substituent at the 9-position, imparts distinct chemical and biological properties. These modifications not only influence the electronic distribution within the molecule but also affect its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how structural modifications in purine derivatives can modulate their biological activity. Studies have shown that the presence of sulfur in the thione group can enhance binding affinity to certain enzymes and receptors, making this class of compounds particularly attractive for drug development.

The 6-amino-9-butyl substituents play a crucial role in determining the pharmacokinetic properties of the compound. The amino group at position 6 can participate in hydrogen bonding interactions, while the butyl group at position 9 adds steric bulk, influencing solubility and metabolic stability. These features are critical for optimizing drug-like properties such as bioavailability and target specificity.

In recent years, there has been significant interest in developing novel purine-based therapeutics for various diseases, including cancer, inflammation, and infectious disorders. The structural motif of 8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro offers a promising platform for designing molecules with enhanced efficacy and reduced side effects. Researchers have leveraged this scaffold to develop inhibitors targeting key enzymes involved in disease pathways.

One notable area of research involves the development of kinase inhibitors, where purine derivatives have shown promise due to their ability to bind to ATP-binding pockets with high affinity. The thione group in 8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro can form stable interactions with cysteine residues in target proteins, leading to potent inhibition. This has been observed in several preclinical studies where similar purine derivatives have demonstrated significant antitumor activity.

Another exciting application lies in the field of antiviral therapy. Purine-based compounds have been explored as inhibitors of viral polymerases and integrases. The structural flexibility offered by the 6-amino-9-butyl moiety allows for fine-tuning of binding interactions with viral proteins, potentially leading to broad-spectrum antiviral agents.

The synthesis of 8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro involves multi-step organic transformations that highlight the synthetic prowess of modern medicinal chemistry. Key steps include nucleophilic substitution reactions to introduce the thione and amino groups, followed by alkylation to incorporate the butyl substituent. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.

Quality control and analytical characterization are essential for ensuring the identity and purity of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm structural integrity and assess impurity profiles.

The pharmacological evaluation of 8H-Purine-8-thione, 6-amino-9-butyl-7,9-dihydro has revealed intriguing biological activities that warrant further investigation. In vitro assays have demonstrated potential effects on enzymes such as kinases and polymerases, suggesting therapeutic relevance in areas like oncology and virology. Additionally, preliminary toxicology studies indicate moderate toxicity profiles, which would need to be addressed in future preclinical development.

Future directions in research may involve exploring analogs of this compound with modified substitution patterns to optimize pharmacological properties further. Techniques such as structure-based drug design and high-throughput screening can accelerate the discovery process by identifying lead compounds with enhanced activity and selectivity.

In conclusion,8H-Purine-8-thione, 6-amino, 9-butyl, 7, 9-dihydro (CAS No. 521308-65-6) represents a structurally intriguing derivative with significant potential in medicinal chemistry applications. Its unique substitution pattern offers opportunities for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new insights into its biological activity and mechanisms of action, paving the way for innovative drug discovery efforts.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd